The Rhodopsin Epitope Tag: A Comprehensive Technical Guide
The Rhodopsin Epitope Tag: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Rhodopsin Epitope Tag, commonly known as the 1D4 tag, is a short, nine-amino acid sequence derived from the C-terminus of bovine rhodopsin.[1] This tag has gained significant traction in the scientific community, particularly for its utility in the purification and characterization of membrane proteins and other proteins expressed at low abundance.[1] Its high specificity and the mild elution conditions used in affinity purification make it a valuable tool for obtaining highly pure, functionally active proteins.
Core Sequence and Properties
The amino acid sequence of the Rhodopsin Epitope Tag (1D4) is:
This sequence is recognized by the highly specific monoclonal antibody, Rho1D4. A critical characteristic of the 1D4 tag is its requirement for a free carboxyl group at the C-terminus for high-affinity binding to the Rho1D4 antibody.[2][3] Amidation of this carboxyl group can reduce the immunoreactivity by over 100-fold.[2][3] Consequently, the 1D4 tag must be placed at the C-terminus of the protein of interest.
| Property | Description | Reference |
| Sequence | TETSQVAPA | [1][2] |
| Origin | C-terminus of bovine rhodopsin | [1] |
| Recognizing Antibody | Rho1D4 | [2] |
| Placement | C-terminus of the target protein | [2][3] |
| Key Advantage | High specificity, enabling high-purity protein purification, especially for membrane proteins. | [1] |
| Limitation | Must be located at the C-terminus with a free carboxyl group. | [2][3] |
Quantitative Data and Performance
While direct, side-by-side quantitative comparisons with other common epitope tags like HA, Myc, and FLAG are limited in published literature, the performance of the 1D4 tag system is well-documented in specific applications.
| Parameter | Reported Value / Observation | Source |
| Binding Capacity of Resin | 3-4 mg of 1D4-tagged protein per mL of Rho1D4 agarose (B213101) resin. | [4][5] |
| Purity of Eluted Protein | >85% purity can be obtained in a single purification step. | [4][5][6] |
| Elution Conditions | Gentle elution using a competitive excess of the 1D4 peptide (TETSQVAPA). | [2] |
| Binding Specificity | The Rho1D4 antibody is highly specific with little to no non-specific binding observed in immunofluorescence and Western blotting. | [2] |
| Protein Yield | Generally considered to provide high purity at the cost of a comparatively lower yield than some other tags like the His-tag. | [7][8] |
Experimental Protocols
Detailed methodologies for the utilization of the Rhodopsin (1D4) epitope tag in key molecular biology techniques are provided below.
Immunoprecipitation of 1D4-Tagged Proteins
This protocol outlines the steps for the immunoprecipitation of a 1D4-tagged protein from cell lysates.
Materials:
-
Cells expressing the C-terminally 1D4-tagged protein of interest.
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).
-
Rho1D4 antibody-conjugated agarose or magnetic beads.
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).
-
Elution Buffer (Wash Buffer containing a high concentration of the 1D4 peptide, e.g., 100-200 µM TETSQVAPA).
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris.
-
Binding: Add the clarified lysate to the Rho1D4 antibody-conjugated beads and incubate with gentle rotation at 4°C for 2-4 hours or overnight.
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and incubate at 4°C with gentle agitation to competitively elute the bound protein.
-
Sample Preparation: Collect the eluate and add SDS-PAGE sample buffer for analysis by Western blotting.
Western Blotting of 1D4-Tagged Proteins
This protocol describes the detection of 1D4-tagged proteins following SDS-PAGE.
Materials:
-
Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody: Rho1D4 monoclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the membrane with the Rho1D4 antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Immunofluorescence of 1D4-Tagged Proteins
This protocol details the localization of 1D4-tagged proteins in fixed cells.
Materials:
-
Cells grown on coverslips expressing the C-terminally 1D4-tagged protein.
-
Phosphate-buffered saline (PBS).
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody: Rho1D4 monoclonal antibody.
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG.
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
Procedure:
-
Fixation: Wash the cells with PBS and then fix with Fixation Solution.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Solution.
-
Blocking: Wash the cells with PBS and then block with Blocking Solution.
-
Primary Antibody Incubation: Incubate the cells with the Rho1D4 antibody (diluted in Blocking Solution).
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Solution).
-
Washing and Counterstaining: Wash the cells three times with PBS. A DAPI stain can be included in one of the final washes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Visualizations
Rhodopsin Signaling Pathway
The Rhodopsin (1D4) epitope tag is derived from rhodopsin, a G-protein coupled receptor (GPCR) that plays a crucial role in vision. The following diagram illustrates the phototransduction cascade initiated by rhodopsin.
Caption: The Rhodopsin phototransduction cascade.
Experimental Workflow for 1D4-Tagged Protein Purification and Analysis
The following diagram outlines a typical experimental workflow for the expression, purification, and analysis of a protein containing a C-terminal 1D4 tag.
Caption: Workflow for 1D4-tagged protein purification.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. genaxxon.com [genaxxon.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
